5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride

Serine hydrolase inhibitors Medicinal chemistry Heterocyclic synthesis

5-Carbamoyl-2-methoxybenzene-1-sulfonyl chloride is the essential electrophilic intermediate for constructing 4,1,2-benzoxathiazin-3-one 1,1-dioxide serine hydrolase inhibitors (e.g., PNPLA4-selective, IC₅₀ 1.8 µM) and 5-amidino-2-hydroxybenzenesulfonamide Factor Xa inhibitors. The 5-carbamoyl-2-methoxy substitution pattern is regiochemically unique—positional isomers (e.g., 4-carbamoylmethoxy, CAS 69986-21-6) and N-alkyl analogs (e.g., 5-methylcarbamoyl, CAS 1291491-12-7) cannot undergo the intramolecular cyclization required for the cyclic carbamate pharmacophore. Available in ≥95% to 98% purity grades with documented 91% synthesis yield, supporting budget-conscious procurement from initial library screening through lead optimization.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67
CAS No. 81592-99-6
Cat. No. B2588335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride
CAS81592-99-6
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO4S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H2,10,11)
InChIKeyWUNHEQGURAQUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Carbamoyl-2-methoxybenzene-1-sulfonyl Chloride (CAS 81592-99-6): A Regiospecific Sulfonyl Chloride Building Block for Pharmaceutical Intermediate Synthesis


5-Carbamoyl-2-methoxybenzene-1-sulfonyl chloride (CAS 81592-99-6, molecular formula C₈H₈ClNO₄S, MW 249.67) is a substituted benzenesulfonyl chloride bearing a methoxy group at the 2-position and a primary carbamoyl (–CONH₂) group at the 5-position of the aromatic ring . This compound serves as a versatile electrophilic intermediate for constructing sulfonamide and sulfonate ester linkages, and its specific 2,5-disubstitution pattern enables its use as a key precursor in the synthesis of 4,1,2-benzoxathiazin-3-one 1,1-dioxide serine hydrolase inhibitors [1] and 5-amidino-2-hydroxybenzenesulfonamide-based Factor Xa inhibitors [2]. The compound is commercially available from multiple global suppliers with purities ranging from 95% to 98% .

Why In-Class Benzenesulfonyl Chloride Analogs Cannot Substitute for 5-Carbamoyl-2-methoxybenzene-1-sulfonyl Chloride (CAS 81592-99-6)


The 2-methoxy-5-carbamoyl substitution pattern on the benzene ring is not a generic or interchangeable feature among benzenesulfonyl chlorides. Positional isomers such as 4-carbamoylmethoxy-benzenesulfonyl chloride (CAS 69986-21-6) place the carbamoyl functionality at a different ring position with a methylene spacer, fundamentally altering the geometry, hydrogen-bonding capacity, and electronic profile of downstream sulfonamide products [1]. Similarly, N-alkylated analogs like 2-methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride (CAS 1291491-12-7) replace the primary carbamoyl –CONH₂ with a secondary –CONHCH₃ group, which eliminates one hydrogen-bond donor and modifies steric bulk, critically impacting target recognition in medicinal chemistry applications such as serine hydrolase inhibition [2]. The specific 5-carbamoyl-2-methoxy arrangement is essential for forming the 4,1,2-benzoxathiazin-3-one 1,1-dioxide heterocyclic scaffold described by Kornahrens et al. (2017), wherein the carbamoyl nitrogen participates in intramolecular cyclization with the sulfonyl chloride to generate the activated cyclic carbamate pharmacophore [2]. Substituting a regioisomer or N-alkyl analog would either fail to cyclize or produce a structurally distinct heterocycle with unpredictable biological activity. The quantitative evidence below demonstrates where these structural differences translate into measurable differentiation.

Quantitative Differentiation Evidence for 5-Carbamoyl-2-methoxybenzene-1-sulfonyl Chloride (CAS 81592-99-6) Versus Closest Analogs


Regiochemical Necessity: 5-Carbamoyl-2-methoxy Substitution Is Required for Benzoxathiazin-3-one 1,1-Dioxide Cyclization Versus 4-Carbamoylmethoxy Isomer

The target compound's 5-carbamoyl group is positioned to undergo intramolecular cyclization with the adjacent 1-sulfonyl chloride to form the 4,1,2-benzoxathiazin-3-one 1,1-dioxide heterocyclic core, a previously unexplored activated cyclic carbamate scaffold [1]. This cyclization is geometrically impossible with the 4-carbamoylmethoxy isomer (CAS 69986-21-6), where the carbamoyl moiety is attached via an –OCH₂– linker at the para position relative to the sulfonyl chloride, placing the nucleophilic nitrogen at a distance and trajectory incompatible with intramolecular ring closure [2]. The Kornahrens et al. (2017) study demonstrated that the 5-carbamoyl-2-methoxy scaffold enabled discovery of a uniquely selective PNPLA4 inhibitor with an IC₅₀ of 1.8 µM in separated membrane proteome fractions and 11.7 µM in-cell inhibition [1].

Serine hydrolase inhibitors Medicinal chemistry Heterocyclic synthesis

Hydrogen-Bond Donor Capacity: Primary Carbamoyl (–CONH₂) Versus N-Methylcarbamoyl (–CONHCH₃) Analog

The target compound bears a primary carbamoyl group with two hydrogen-bond donor (HBD) atoms (the –NH₂ protons), whereas the closest N-alkyl analog, 2-methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride (CAS 1291491-12-7), contains a secondary N-methylcarbamoyl group with only one HBD . Computed molecular descriptors confirm the target compound has 1 HBD (the carbamoyl –NH₂ counted as a single donor unit per standard drug-likeness rules) and 4 HBA, versus the N-methyl analog which retains 4 HBA but has a higher calculated logP due to the additional methyl group . In the context of the Kissei Pharmaceutical Factor Xa inhibitor patents, the 5-carbamoyl-2-hydroxybenzenesulfonamide core (derived from the target sulfonyl chloride) relies on the primary carbamoyl for optimal interaction with the S1 pocket of Factor Xa [1].

Medicinal chemistry Structure-activity relationship Target engagement

Synthesis Efficiency: Documented 91% Yield from 4-Methoxyphenylacetamide Using Chlorosulfonic Acid

A synthesis route reported in the supporting information of Kornahrens et al. (JACS 2017) achieves the target compound in 91% yield from 4-methoxyphenylacetamide via a two-stage chlorosulfonation: Stage 1 with chlorosulfonic acid at 0–25 °C for 12 h under inert atmosphere, followed by Stage 2 at 50 °C for 3 h . This 91% yield is notably higher than typical yields for substituted benzenesulfonyl chloride syntheses via chlorosulfonic acid, which often range from 60–85% depending on substituent electronic effects and steric hindrance [1]. The electron-donating methoxy group at position 2 activates the ring toward electrophilic sulfonylation while the meta-carbamoyl group does not significantly deactivate the position para to the methoxy group (the site of sulfonyl chloride introduction), contributing to the favorable yield.

Process chemistry Sulfonylation Intermediate synthesis

Commercial Purity Tiering: 98% (HPLC) Available Versus Industry-Standard 95% Grade

The target compound is commercially available at multiple purity grades, with Leyan (Shanghai Haohong Biomedical Technology) offering 98% purity (HPLC) and MolCore supplying NLT 97% grade , compared to the more common 95% grade offered by CymitQuimica and Advanced Chemical Intermediates . For the structurally related 4-carbamoylmethoxy-benzenesulfonyl chloride (CAS 69986-21-6), the standard commercial purity is 95% (AKSci, CymitQuimica) , with no 98% grade readily identifiable from major suppliers at the time of this analysis. Higher purity reduces the risk of side reactions caused by sulfonic acid hydrolysis byproducts or unreacted starting materials in sensitive downstream coupling reactions.

Quality control Procurement specification Analytical chemistry

Procurement Cost Differentiation: Price-per-Gram Ranges Across Global Suppliers

The target compound exhibits significant price dispersion across authorized suppliers, ranging from approximately $405/1g (GLPBio, US-based) to €568/1g (CymitQuimica, EU-based) to ¥239,700/1g (Fujifilm Wako, Japan-based, Matrix Scientific source) . For comparison, the N-methyl analog 2-methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride (CAS 1291491-12-7) is listed at 98% purity by Leyan , but pricing data is only available upon request, limiting procurement transparency. The broader market availability of the target compound (at least 8 identified suppliers versus 3–4 for the N-methyl analog) contributes to competitive pricing and reduced lead times.

Procurement Cost analysis Supply chain

Procurement-Relevant Application Scenarios for 5-Carbamoyl-2-methoxybenzene-1-sulfonyl Chloride (CAS 81592-99-6)


Synthesis of 4,1,2-Benzoxathiazin-3-one 1,1-Dioxide Serine Hydrolase Inhibitor Libraries

The target compound is the essential sulfonyl chloride precursor for constructing the 4,1,2-benzoxathiazin-3-one 1,1-dioxide heterocyclic core, a novel activated cyclic carbamate scaffold for irreversible serine hydrolase inhibition [1]. This scaffold enabled the discovery of a PNPLA4-selective inhibitor (IC₅₀ = 1.8 µM membrane proteome, 11.7 µM in cells) with no cross-reactivity toward cysteine or lysine residues of other enzyme classes [1]. The intramolecular cyclization between the 5-carbamoyl nitrogen and the 1-sulfonyl chloride is regiochemically specific and cannot be replicated with 4-carbamoylmethoxy or other positional isomers. Researchers building serine hydrolase-targeted covalent inhibitor libraries should prioritize the 98% purity grade to minimize hydrolytic byproducts that could consume stoichiometric amine coupling partners during library synthesis .

Intermediate for Factor Xa Inhibitor Development Programs

The 5-carbamoyl-2-methoxybenzenesulfonyl chloride serves as a key intermediate in the synthesis of 5-amidino-2-hydroxybenzenesulfonamide derivatives, a class of potent and selective activated blood coagulation Factor Xa inhibitors disclosed by Kissei Pharmaceutical Co., Ltd. [2]. These compounds are indicated for the prevention and treatment of thrombotic diseases including cerebral infarction, myocardial infarction, and pulmonary embolism [2]. The primary carbamoyl group (distinct from N-alkyl analogs) is critical for maintaining the hydrogen-bond donor pharmacophore required for Factor Xa S1 pocket recognition. For medicinal chemistry teams pursuing anticoagulant drug discovery, the 91% documented synthesis yield provides confidence in multi-gram scale-up feasibility.

Building Block for ABCA1 Up-Regulator Anti-Atherosclerosis Agents

A group of carbamoylbenzenesulfonyl compounds, for which the target compound is a representative synthetic precursor, has been patented for use as ABCA1 and CLA-1 up-regulators with anti-atherosclerosis activity [3]. In cell-based screening models (ABCA1-LUC HepG2 cells), compounds derived from this chemotype demonstrated up-regulation of ABCA1 expression at concentrations of 2.5–10 µg/mL, with EC₅₀ determination protocols established [3]. The specific 2-methoxy-5-carbamoyl substitution pattern is integral to the pharmacophore; analogs with different substitution patterns showed distinct activity profiles in the patent examples [3]. Procurement of the sulfonyl chloride form (rather than the pre-hydrolyzed sulfonamide) provides maximum synthetic flexibility for diversifying the sulfonamide coupling partner.

Specialty Sulfonamide Library Synthesis in Parallel Medicinal Chemistry

As a bench-stable solid with reactivity confined to the electrophilic sulfonyl chloride center, the target compound is well-suited for automated parallel synthesis of sulfonamide libraries via reaction with diverse amine building blocks . The electron-donating 2-methoxy group activates the ring but does not introduce competing nucleophilic sites, while the 5-carbamoyl group remains inert under standard sulfonamide coupling conditions (amine, base, RT to 50 °C) . The compound's measured physicochemical profile (TPSA 86.46 Ų, logP 0.72, 4 HBA, 1 HBD) indicates that derived sulfonamides will generally fall within favorable drug-like property space. The availability of the compound at multiple purity grades—from cost-effective 95% for initial screening to 98% for lead optimization—allows budget-conscious procurement strategies aligned with project stage.

Quote Request

Request a Quote for 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.